(Propylsulfinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Propylsulfinyl)acetic acid” is a chemical compound with the CAS Number: 137375-80-5 . It has a molecular weight of 150.2 and its molecular formula is C5H10O3S . It is typically stored at room temperature and has a physical form of liquid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C5H10O3S/c1-2-3-9(8)4-5(6)7/h2-4H2,1H3,(H,6,7)
. This indicates that the molecule consists of a propyl group (C3H7) attached to a sulfinyl group (SO), which is further attached to an acetic acid group (CH2COOH).
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, density, and solubility are not specified in the available resources.
Scientific Research Applications
Modulation of Cellular Functions by Acetic Acid
Acetic acid has been a molecule of great interest due to its role in yeast research, recognized both as a by-product of alcoholic fermentation and as a product of various biological metabolisms. It is associated with arrested fermentations or its utilization in the food industry as vinegar. Research into acetic acid's impact on yeast cells has revealed a complex cascade of molecular events involved in cell death induced by acetic acid. This cell death is now considered a model in the yeast regulated cell death field, providing insights into modulable targets for biotechnology and biomedicine applications. Understanding the pharmacological and genetic regulation of cell death mechanisms induced by acetic acid has opened avenues for designing improved biomedical strategies and developing more resilient yeast strains for industrial applications (Chaves et al., 2021).
Acetic Acid and Corrosion of Copper
The corrosive effects of acetic acid vapors, along with other carboxylic acids, on copper have been extensively reviewed. These acids are present in various environmental mediums and are produced through biomass combustion, industrial emissions, and are notably aggressive towards copper over prolonged exposure. This understanding is crucial for industries that use copper and are exposed to organic acid vapors, highlighting the need for corrosion prevention measures (Bastidas & La Iglesia, 2007).
Reactive Extraction of Carboxylic Acids
The separation of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids has been reviewed, showing that supercritical CO2 is a recommended solvent due to its environmentally friendly and recoverable characteristics. This process of reactive extraction offers a more efficient, simple, and competitive method for carboxylic acid separation, beneficial for industrial applications where acetic acid is a significant component (Djas & Henczka, 2018).
Disinfection of Wastewater with Peracetic Acid
Peracetic acid, a potent disinfectant, has shown effectiveness in treating wastewater effluents due to its broad spectrum of antimicrobial activity. It offers several advantages, such as ease of treatment implementation, effectiveness in heterogeneous organic matter presence, and no need for dechlorination. However, its use increases the organic content in the effluent due to acetic acid formation, posing challenges for microbial regrowth and economic considerations due to its high cost, which may decrease if production scales up (Kitis, 2004).
Mechanism of Action
Target of Action
(Propylsulfinyl)acetic acid, a derivative of indole , is likely to interact with multiple receptors due to the broad-spectrum biological activities of indole derivatives . .
Mode of Action
Given its structural similarity to indole-3-acetic acid (iaa), a plant hormone , it might interact with its targets in a similar manner. IAA is known to bind with high affinity to multiple receptors, influencing a variety of biological processes .
Biochemical Pathways
IAA is synthesized from L-tryptophan via indole-3-pyruvate in a two-step reaction . It’s also worth noting that IAA can be transformed into the biologically inactive 2-oxindole-3-acetic acid (oxIAA) by a bacterial pathway involving a Rieske non-heme dioxygenase and a FMN-type reductase .
Pharmacokinetics
The pharmacokinetics of non-steroidal anti-inflammatory drugs (nsaids), which include many acetic acid derivatives, are often described by the ladme model .
Result of Action
Indole derivatives, which include this compound, have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
2-propylsulfinylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-2-3-9(8)4-5(6)7/h2-4H2,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRNKYQPICWEGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522772 |
Source
|
Record name | (Propane-1-sulfinyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00522772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137375-80-5 |
Source
|
Record name | (Propane-1-sulfinyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00522772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.